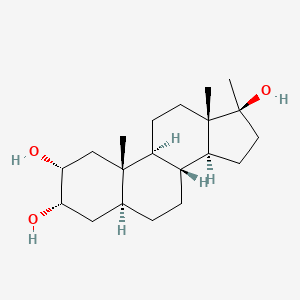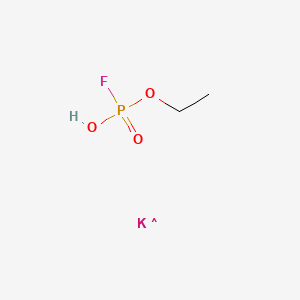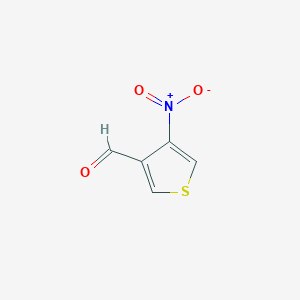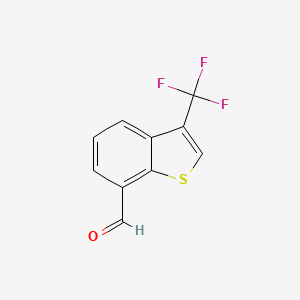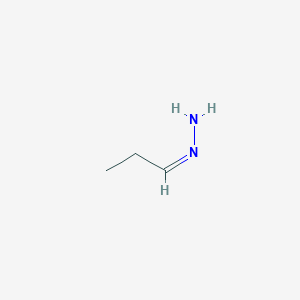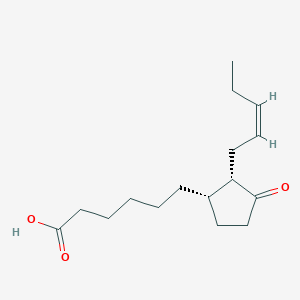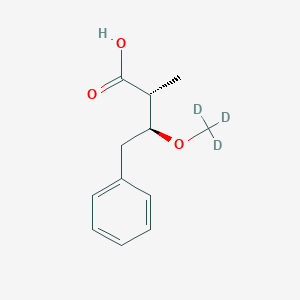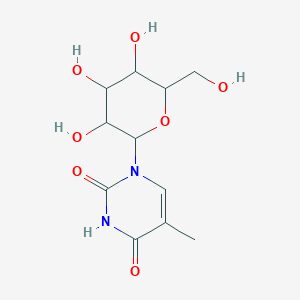
1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of a hexopyranose derivative with a methylpyrimidine precursor. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-hexopyranosyl-5-methylpyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives such as:
- 1-hexopyranosyl-5-ethylpyrimidine-2,4(1H,3H)-dione
- 1-hexopyranosyl-5-propylpyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
3180-78-7 |
|---|---|
Molekularformel |
C11H16N2O7 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
5-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19) |
InChI-Schlüssel |
RMXUFBPORJBBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



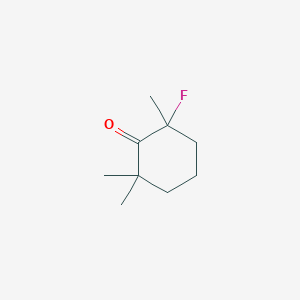
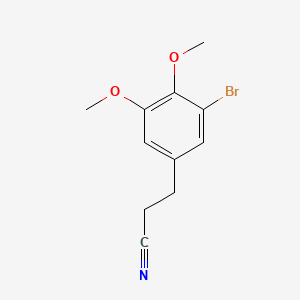
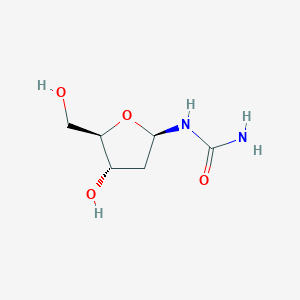
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

